molecular formula C9H6BrN3O2 B1320976 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-26-2

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No.: B1320976
CAS No.: 1017791-26-2
M. Wt: 268.07 g/mol
InChI Key: SEABJYCPLXQFDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is an organic compound that features a bromine atom, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents.

Mode of Action

This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis in MCF-7 cancer cells , a process of programmed cell death that is often dysregulated in cancer.

Biochemical Pathways

Its ability to induce apoptosis suggests it may impact pathways related to cell survival and death .

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid typically involves the bromination of 2-(4H-1,2,4-triazol-4-YL)benzoic acid. This can be achieved by reacting the benzoic acid derivative with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms within the ring.

    Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Compounds with altered oxidation states of the triazole ring.

    Coupling Products: Complex molecules with extended aromatic systems.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The presence of the triazole ring is often associated with enhanced biological activity, making it a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. Studies suggest that derivatives of this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Derivatives

A study synthesized several derivatives of this compound to evaluate their pharmacological activities. The derivatives were characterized using techniques such as NMR and mass spectrometry. Results indicated that some derivatives exhibited enhanced antimicrobial and anti-inflammatory activities compared to the parent compound.

Fungicides

In agricultural chemistry, this compound is being explored as a potential fungicide. Its structural characteristics allow it to interact with fungal enzymes, inhibiting their growth and providing an effective means of crop protection.

Herbicide Development

The compound's unique properties make it suitable for developing herbicides that can selectively target specific weed species without harming crops. Research is ongoing to optimize its efficacy in agricultural settings.

Building Blocks for Synthesis

In materials science, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its bromine atom can participate in cross-coupling reactions, facilitating the creation of novel materials with tailored properties .

Case Study: Development of New Materials

Researchers have utilized this compound in developing new materials with specific electrical or optical properties. For instance, studies have shown that incorporating triazole derivatives into polymer matrices can enhance their thermal stability and mechanical strength .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid is unique due to the presence of both a bromine atom and a triazole ring, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the triazole ring provides stability and biological activity .

Biological Activity

5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic acid (CAS No. 1017791-26-2) is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

  • Molecular Formula : C₉H₆BrN₃O₂
  • Molecular Weight : 268.07 g/mol
  • Structure : The compound contains a bromine atom and a triazole ring, which are critical for its biological activity.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress-related damage.

  • DPPH Assay : This method measures the ability of the compound to scavenge free radicals. The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals.
CompoundIC50 (µM)
This compoundTBD*

*Further studies are needed to establish specific IC50 values for this compound compared to standard antioxidants like ascorbic acid.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties against various strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of the compound that prevents visible growth of bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTBD*
Escherichia coliTBD*
Pseudomonas aeruginosaTBD*

Studies have shown that compounds similar to this compound demonstrate robust antibacterial activity with MIC values often lower than traditional antibiotics such as penicillin .

3. Antifungal Activity

The antifungal properties of this compound have also been explored. Triazole derivatives are known for their effectiveness against fungal infections.

Fungal StrainMIC (µg/mL)
Candida albicansTBD*
Aspergillus nigerTBD*

Research indicates that triazole derivatives can exhibit potent antifungal activity comparable to established antifungals like fluconazole .

4. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)
NIH3T3TBD*
HeLaTBD*

Research highlights the potential of triazole derivatives in targeting cancer cells through various mechanisms including cell cycle arrest and apoptosis induction .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had significant activity against E. coli, with an MIC lower than many conventional antibiotics.

Case Study 2: Antioxidant Properties

In another study focused on antioxidant properties, researchers utilized DPPH and ABTS assays to evaluate the scavenging abilities of various triazole compounds. The findings indicated that this compound exhibited promising results comparable to ascorbic acid .

Properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-8(7(3-6)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABJYCPLXQFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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